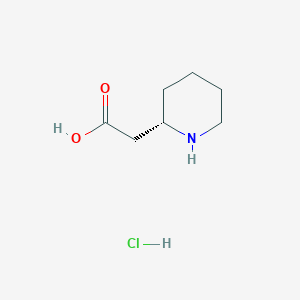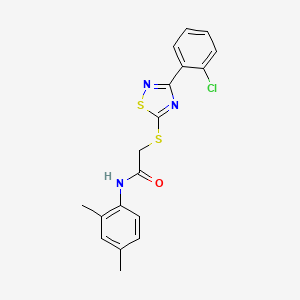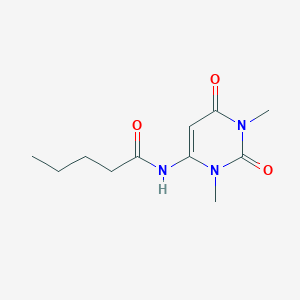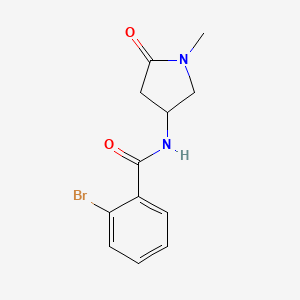![molecular formula C13H18ClN3O B2676183 2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide;hydrochloride CAS No. 2580214-04-4](/img/structure/B2676183.png)
2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide;hydrochloride” is a chemical with the CAS Number: 2580214-04-4 . It has a molecular weight of 267.76 . The IUPAC name for this compound is 2-(3-(2-aminoethyl)-5-methyl-1H-indol-1-yl)acetamide hydrochloride .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a general method for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N3O.ClH/c1-9-2-3-12-11(6-9)10(4-5-14)7-16(12)8-13(15)17;/h2-3,6-7H,4-5,8,14H2,1H3,(H2,15,17);1H . This indicates the presence of a methylindole group attached to an acetamide group via an ethylamine linker.Physical And Chemical Properties Analysis
The compound is a powder . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Green Synthesis Approaches
A study by Reddy et al. (2014) describes environmentally friendly syntheses of potential analgesic and antipyretic compounds, highlighting the importance of green chemistry approaches in drug design and discovery. This research may provide insights into sustainable practices in the synthesis of complex organic compounds, including those similar to "2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide;hydrochloride" (Reddy, Dubey, & Ramana Reddy, 2014).
Antimalarial Activity
Werbel et al. (1986) conducted a study on the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of compounds, providing valuable data on how structural modifications can impact biological activity. This research could offer a framework for understanding how modifications to compounds like "this compound" might influence their biological efficacy (Werbel et al., 1986).
Novel Water Soluble Derivatives
Reddy et al. (2013) synthesized a novel water-soluble phthalimide derivative of acetaminophen, showcasing the potential for creating more soluble and potentially bioavailable forms of pharmaceutical compounds. This could be relevant for enhancing the solubility and therapeutic potential of complex molecules (Reddy, Kumari, & Dubey, 2013).
Comparative Metabolism Studies
Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. This study might offer insights into the metabolic pathways and toxicological profiles of structurally complex acetamides, aiding in the assessment of potential human health impacts (Coleman, Linderman, Hodgson, & Rose, 2000).
Unusual Chlorination Products
DellaGreca et al. (2009) investigated the unusual products of the aqueous chlorination of atenolol, simulating wastewater disinfection conditions. This study's findings on the formation of unexpected chlorinated products could inform the environmental and health assessments of chlorinated organic compounds, including those with structures similar to the compound of interest (DellaGreca, Iesce, Pistillo, Previtera, & Temussi, 2009).
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .
Eigenschaften
IUPAC Name |
2-[3-(2-aminoethyl)-5-methylindol-1-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-9-2-3-12-11(6-9)10(4-5-14)7-16(12)8-13(15)17;/h2-3,6-7H,4-5,8,14H2,1H3,(H2,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWHXVIECPXCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2CCN)CC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2676100.png)

![[3-(Hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B2676104.png)

![(1H-benzo[d][1,2,3]triazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2676110.png)
![1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2676111.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane](/img/structure/B2676112.png)

![1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide](/img/structure/B2676114.png)

![1-[(4-Methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2676120.png)


![N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2676123.png)
